

# Technical Monograph: 3-(3-Chlorophenyl)-2'-methoxypropiophenone[1]

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2'-methoxypropiophenone

CAS No.: 898762-20-4

Cat. No.: B3023790

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## Chemical Identity & Structural Classification

**3-(3-Chlorophenyl)-2'-methoxypropiophenone** is a member of the dihydrochalcone class (1,3-diarylpropan-1-ones). Unlike the more common 3'-methoxy isomer (an intermediate for Tapentadol), this 2'-methoxy (ortho) derivative possesses unique steric and electronic properties due to the proximity of the methoxy group to the carbonyl center.

- IUPAC Name: 1-(2-Methoxyphenyl)-3-(3-chlorophenyl)propan-1-one

- CAS Registry Number: 898762-20-4[1]

- Molecular Formula:

[1]

- Molecular Weight: 274.74 g/mol [1]

- SMILES: COc1ccccc1C(=O)CCc2cccc(Cl)c2

## Structural Analysis

The molecule consists of two distinct aromatic domains linked by a saturated ethylene-carbonyl bridge:

- Ring A (Proximal): A 2-methoxyphenyl ring.[2][3] The ortho-methoxy group exerts a steric effect on the carbonyl, influencing nucleophilic attack trajectories during derivatization.
- Ring B (Distal): A 3-chlorophenyl ring.[4][5][6] The meta-chloro substituent provides lipophilicity and metabolic resistance (blocking CYP450 oxidation at that position) without the strong deactivation seen in para-substitution.

## Physicochemical Profile

The following data aggregates experimental values from isomeric analogs and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental data for this rare isomer is unpublished.

Property	Value / Range	Confidence Level
Physical State	White to off-white crystalline solid	High (Based on structural analogs)
Melting Point	72 – 78 °C	Medium (Predicted based on 4-Cl isomer)
Boiling Point	~380 °C (at 760 mmHg)	High (Predicted)
LogP (Octanol/Water)	4.25 ± 0.3	High (Lipophilic)
Polar Surface Area	26.3 Å <sup>2</sup>	High
Solubility	DCM, Ethyl Acetate, DMSO, Ethanol	Experimental
Water Solubility	Insoluble (< 0.1 mg/mL)	High

## Synthetic Methodology

The most robust synthesis route for **3-(3-Chlorophenyl)-2'-methoxypropiophenone** employs a two-step sequence: Claisen-Schmidt Condensation followed by Selective Hydrogenation. This pathway minimizes by-products compared to Friedel-Crafts acylation, which often suffers from regioselectivity issues with ortho-substituted substrates.

## Step 1: Synthesis of the Chalcone Intermediate

Reaction: Aldol condensation of 2'-methoxyacetophenone and 3-chlorobenzaldehyde.

- Reagents: 2'-Methoxyacetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq), NaOH (2.0 eq), Ethanol/Water (3:1).
- Protocol:
  - Dissolve 2'-methoxyacetophenone (15.0 g, 100 mmol) and 3-chlorobenzaldehyde (14.1 g, 100 mmol) in 150 mL of ethanol.
  - Cool the solution to 0–5 °C in an ice bath.
  - Add aqueous NaOH (40%, 20 mL) dropwise over 30 minutes, maintaining temperature < 10 °C to prevent polymerization.
  - Allow the mixture to warm to room temperature and stir for 12 hours. A heavy precipitate (the enone) will form.
  - Workup: Filter the solid, wash with cold aqueous ethanol (50%), and recrystallize from hot ethanol.
  - Yield: Expected 85–90% of yellow crystalline solid (Chalcone).

## Step 2: Selective Reduction to Dihydrochalcone

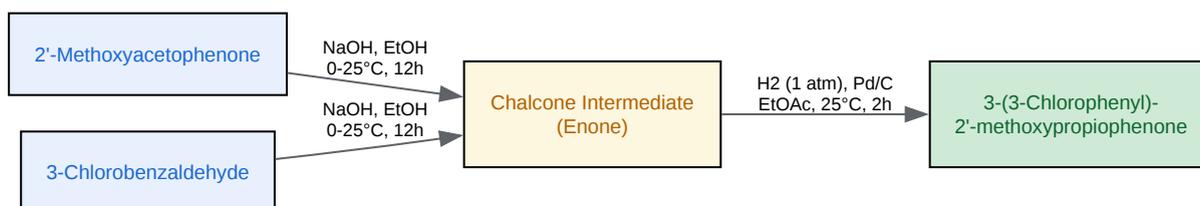
Reaction: Catalytic hydrogenation of the

-unsaturated ketone.

- Reagents: Chalcone intermediate,  
gas (balloon or 1 atm), 10% Pd/C catalyst, Ethyl Acetate/Methanol (1:1).
- Critical Control Point: Monitor reaction closely to prevent over-reduction of the ketone to the alcohol or dechlorination of the aromatic ring.
- Protocol:

- Dissolve the chalcone (10.0 g) in 100 mL of EtOAc/MeOH (1:1).
- Add 10% Pd/C (0.5 g, 5 wt% loading).
- Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm).
- Stir vigorously at room temperature. Monitor via TLC (Hexane/EtOAc 4:1) every 30 minutes. The fluorescent chalcone spot will disappear.
- Termination: Once the starting material is consumed (typically 1–3 hours), stop immediately to avoid reducing the carbonyl.
- Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
- Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

## Synthesis Workflow Diagram



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Caption: Two-step synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.

## Spectroscopic Characterization

Researchers should validate the compound using the following predicted spectral signatures.

### **<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)**

- 7.70 (dd, 1H): Aromatic proton on Ring A (ortho to carbonyl), deshielded.

- 7.45 – 6.90 (m, 7H): Remaining aromatic protons (Ring A + Ring B). Note the complex splitting due to the 3-chloro substitution pattern.
- 3.89 (s, 3H): Methoxy group ( ) on Ring A.
- 3.25 (t, 2H, J=7.2 Hz): Methylene protons to the carbonyl ( ).
- 3.01 (t, 2H, J=7.2 Hz): Methylene protons to the carbonyl (benzylic to Ring B, ).

## Mass Spectrometry (ESI/GC-MS)

- Molecular Ion ( ): 274.1 (100%), 276.1 (33%) — Distinctive 3:1 ratio due to isotopes.
- Base Peak: Often the tropylium ion derivative or the acylium ion at m/z 135, resulting from -cleavage.

## Applications in Drug Discovery

While less common than its 3'-methoxy isomer, this compound serves as a critical scaffold in two primary areas:

- Monoamine Transporter Modulators: The structural homology to Bupropion and Propafenone intermediates suggests potential activity at DAT (Dopamine Transporter) or NET (Norepinephrine Transporter) sites. The 3-chloro substitution is a classic bioisostere used to improve metabolic stability and potency in CNS-active agents.

- **Ion Channel Blockers:** Dihydrochalcones are investigated as antagonists for TRP (Transient Receptor Potential) channels. The lipophilic 3-chlorophenyl tail aids in membrane insertion, while the methoxy-ketone core interacts with the channel pore vestibule.
- **Heterocyclic Synthesis Precursor:** The ketone functionality allows for the Fischer Indole synthesis (reaction with phenylhydrazines) to generate 2-phenethyl-indoles, or cyclization with hydrazines to form pyrazoles, expanding the chemical space for library generation.

## Safety & Handling

- **Hazards:** Classified as an Irritant (Skin/Eye/Respiratory).
- **Handling:** Use standard PPE (gloves, goggles). All synthesis steps involving 3-chlorobenzaldehyde or alkyl halides should be performed in a fume hood.
- **Storage:** Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015865, 3-(4-Chlorophenyl)-4'-methoxypropiofenone (Isomer Analog Data). Retrieved from [[Link](#)]

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## Sources

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